



# HPLC method for quantifying 2-[(Hydroxymethyl)amino]ethanol

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Compound of Interest

Compound Name: 2-[(Hydroxymethyl)amino]ethanol

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An HPLC Method for the Quantification of 2-[(Hydroxymethyl)amino]ethanol

This application note details a robust method for the quantitative analysis of **2- [(Hydroxymethyl)amino]ethanol** using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate measurement of this compound in various sample matrices.

#### Introduction

**2-[(Hydroxymethyl)amino]ethanol**, also known as N-(Hydroxymethyl)ethanolamine, is an amino alcohol that can be present as an impurity or a degradation product in various pharmaceutical and industrial formulations.[1][2] Its quantification is crucial for quality control and stability studies. As the molecule lacks a strong chromophore, direct UV detection is challenging. This method employs a pre-column derivatization step with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive and selective quantification by reversed-phase HPLC. This approach is widely used for the analysis of primary and secondary amines and amino alcohols. [3][4]

## **Principle**

The primary amine functionality of **2-[(Hydroxymethyl)amino]ethanol** reacts with ophthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a stable isoindole



derivative that can be detected by UV or fluorescence detectors. The separation is achieved on a C18 reversed-phase column with a gradient elution using a phosphate buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

# Experimental Protocol Apparatus and Reagents

- Apparatus:
  - HPLC system with a binary pump, autosampler, column oven, and UV detector.
  - Analytical balance
  - Volumetric flasks and pipettes
  - pH meter
  - Syringe filters (0.45 μm)
- · Reagents:
  - 2-[(Hydroxymethyl)amino]ethanol reference standard (>95% purity)[5][6]
  - o-Phthalaldehyde (OPA)
  - 3-Mercaptopropionic acid (3-MPA)
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Sodium phosphate monobasic (reagent grade)
  - Boric acid (reagent grade)
  - Sodium hydroxide (reagent grade)



Water (HPLC grade)

**Chromatographic Conditions** 

Parameter	Condition
Column	C18 reversed-phase, 4.6 x 150 mm, 5 μm particle size
Mobile Phase A	25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B	Acetonitrile:Methanol (50:50, v/v)
Gradient Elution	0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-21 min: 50-10% B; 21-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 338 nm
Injection Volume	10 μL

## **Preparation of Solutions**

- Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40  $\mu$ L of 3-MPA and dilute to 10 mL with a 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(Hydroxymethyl)amino]ethanol reference standard and dissolve in 10 mL of water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.

### **Sample Preparation and Derivatization**

- Pipette 100 μL of the sample or working standard solution into an autosampler vial.
- Add 100 μL of the derivatization reagent.



- Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
- Add 800  $\mu$ L of Mobile Phase A to stop the reaction and dilute the sample.
- Inject 10 μL of the resulting solution into the HPLC system.

# **Quantitative Data Summary**

The following table summarizes the expected quantitative performance of the method. These values are representative of typical results for similar validated HPLC methods involving OPA derivatization.[3][4]

Parameter	Result
Retention Time (approx.)	12.5 min
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery)	98 - 102%

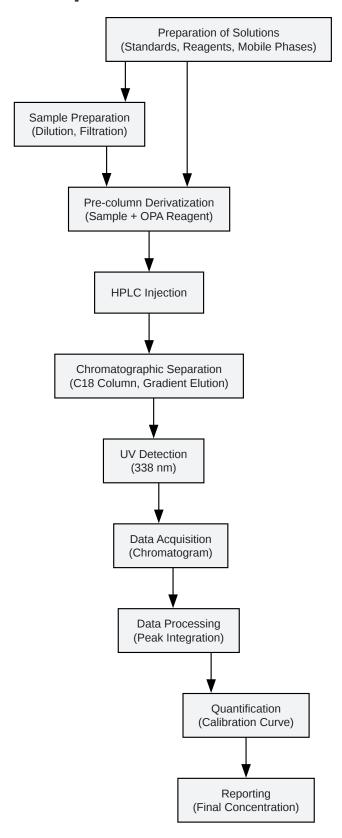
# **System Suitability**

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Repeatability (%RSD)	≤ 2.0% (for 6 replicate injections of a standard)



# **Visualization of Experimental Workflow**



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Caption: Experimental workflow for the HPLC quantification of **2-**[(Hydroxymethyl)amino]ethanol.

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